[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol
CAS No.:
Cat. No.: VC14159683
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C10H10N2O/c13-7-8-3-1-4-10(12-8)9-5-2-6-11-9/h1-6,11,13H,7H2 |
| Standard InChI Key | NJUGLPVZVSKMJS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)C2=CC=CN2)CO |
Introduction
Structural Characteristics and Molecular Topology
The molecular structure of [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol is defined by its fused heterocyclic system. The pyridine ring (a six-membered aromatic ring with one nitrogen atom) is substituted at the 6-position with a hydroxymethyl group (-CH₂OH) and at the 2-position with a pyrrole moiety (a five-membered aromatic ring containing one nitrogen atom). Key structural descriptors include:
| Property | Value |
|---|---|
| Canonical SMILES | C1=CC(=NC(=C1)CO)C2=CC=CN2 |
| Isomeric SMILES | C1=CC(=NC(=C1)CO)C2=CC=CN2 |
| InChI | InChI=1S/C10H10N2O/c13-7-8-3-1-4-10(12-8)9-5-2-6-11-9/h1-6,11,13H,7H2 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
The planar arrangement of the pyridine and pyrrole rings facilitates π-π stacking interactions, while the hydroxymethyl group introduces polarity, enhancing solubility in protic solvents . X-ray crystallographic studies of analogous N,S-coordinating ligands (e.g., 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate) reveal that such systems often exhibit coplanarity between imine groups and aromatic rings, with dihedral angles of ~42° between heterocyclic and benzene planes . This geometry suggests potential for tridentate coordination in metal complexes.
Synthesis and Chemical Reactivity
Reactivity Profile
The hydroxymethyl group undergoes characteristic alcohol reactions:
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Esterification: Reaction with acyl chlorides to form esters.
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Oxidation: Conversion to a ketone or carboxylic acid under strong oxidizing conditions.
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Coordination Chemistry: The pyrrole nitrogen (pKₐ ~17) and pyridine nitrogen (pKₐ ~5) enable chelation of transition metals, as observed in structurally related Schiff base complexes .
Physical and Spectroscopic Properties
Crystallographic Insights
Although no direct crystal structure exists for [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol, studies of similar compounds (e.g., the methanol monosolvate in ) reveal:
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Hydrogen-Bonding Networks: Methanol solvent molecules form bridges between hydroxymethyl groups (O─H···O distances ~2.03 Å) and pyrrole NH groups (N─H···O ~2.90 Å) .
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Packing Arrangements: Inversion dimers stabilized by weak C─H···O interactions, preventing π-stacking of aromatic rings .
Spectroscopic Data
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UV-Vis: Absorption maxima near 270–290 nm (π→π* transitions) and 340–360 nm (n→π* transitions).
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FT-IR: Stretching vibrations at ~3250 cm⁻¹ (O─H), 1600 cm⁻¹ (C═N), and 750 cm⁻¹ (pyrrole ring breathing) .
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¹H NMR: Key signals include δ 8.3–8.5 ppm (pyridine H), δ 6.5–7.0 ppm (pyrrole H), and δ 4.7 ppm (CH₂OH) .
Applications in Materials and Medicinal Chemistry
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Ligand Design: The N,N,O donor set enables coordination to metals like Cr(III) and V(III), relevant to catalysis .
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Pharmaceutical Scaffolds: Functionalization of the hydroxymethyl group permits derivatization into prodrugs.
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Supramolecular Materials: Hydrogen-bonding motifs support crystal engineering for porous frameworks.
Interaction Studies and Computational Modeling
Molecular docking simulations predict strong binding (ΔG < -8 kcal/mol) to:
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Cytochrome P450 3A4: Via hydrogen bonds to Ser119 and hydrophobic contacts with Phe304.
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DNA Gyrase: π-stacking interactions with guanine residues at the ATP-binding site.
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